![molecular formula C8H16ClNO2 B1373335 2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride CAS No. 1423025-63-1](/img/structure/B1373335.png)
2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride
Overview
Description
2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride, also known as AMCHA HCl, is a derivative of cyclohexane . It has a CAS Number of 1423025-63-1 and a molecular weight of 193.67 .
Molecular Structure Analysis
The IUPAC Name of this compound is 2-amino-2-methylcyclohexanecarboxylic acid hydrochloride . The InChI Code is 1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H .It has a molecular formula of C8H16ClNO2 . The storage temperature is room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Stereoisomers
The synthesis of stereoisomers of related amino acids, like 1-amino-4-hydroxycyclohexane-1-carboxylic acid, has been achieved through selective transformations, providing insights into the synthesis methods that could apply to 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (Avenoza et al., 1999).
Molecular Structure Studies
Research on similar compounds, such as 1-aminocyclohexane carboxylic acid hydrochloride, has been conducted to understand their molecular structure, symmetry, and conformation, which is crucial for understanding the properties of 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (Chacko et al., 1971).
Chemical Reactions and Transformations
Studies on the conversion of related compounds, like methylcyclohexane to 1-amino-1-methylcyclohexane, shed light on the potential chemical reactions and transformations involving 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (Kovavic & Chaudhary, 1967).
Biological and Pharmacological Applications
Enzyme Inhibition
The role of similar compounds in inhibiting specific enzymes, like the synthesis of 1-amino-2-methylenecyclopropane-1-carboxylic acid as an inhibitor for 1-aminocyclopropane-1-carboxylate deaminase, provides a foundation for exploring the potential biological or pharmacological applications of 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (Zhao & Liu, 2002).
Transport Applications in Cell Biology
The synthesis and study of compounds with similar structures, such as 3-aminobicyclo[3.2.1] octane-3-carboxylic acids, in relation to specific membrane transport systems, might offer insights into the cellular transport applications of 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (Christensen et al., 1983).
Material Science and Engineering
- Flotation and Adsorption Mechanisms: Research on novel carboxyl hydroxamic acids, similar in structure, for flotation behaviors of minerals, provides a perspective on the potential material science applications of 2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride (Yu-ren et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKSICCAWWEQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methylcyclohexane-1-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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